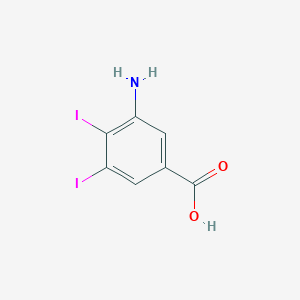
3-Amino-4,5-diiodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4,5-diiodobenzoic acid: is an organic compound with the molecular formula C7H5I2NO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 3 is replaced by an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-diiodobenzoic acid typically involves the iodination of 3-Aminobenzoic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4,5-diiodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Oxidation Reactions: Nitro derivatives of the compound.
Reduction Reactions: Amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-4,5-diiodobenzoic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds. The iodine atoms can be replaced with radioactive isotopes, making it useful for imaging and diagnostic applications.
Medicine: Its derivatives may exhibit biological activity and can be used in the design of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 3-Amino-4,5-diiodobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s binding affinity and specificity for certain targets. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3,5-diiodobenzoic acid
- 2-Amino-3,5-diiodobenzoic acid
- 3,5-Diiodobenzoic acid
- 3,4-Diiodobenzoic acid
Comparison: 3-Amino-4,5-diiodobenzoic acid is unique due to the specific positions of the iodine atoms and the amino group on the benzene ring. This unique structure imparts distinct chemical and physical properties compared to other similar compounds. For example, 4-Amino-3,5-diiodobenzoic acid has the amino group at a different position, which can affect its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C7H5I2NO2 |
|---|---|
Molekulargewicht |
388.93 g/mol |
IUPAC-Name |
3-amino-4,5-diiodobenzoic acid |
InChI |
InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) |
InChI-Schlüssel |
WSKOEYCPKVNYBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)I)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)


![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)




![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)

